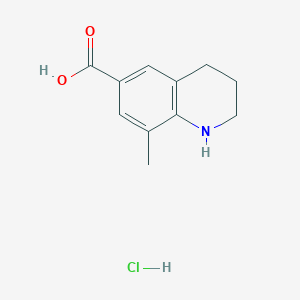

8-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride

Description

8-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride is a hydroquinoline derivative featuring a methyl group at position 8 and a carboxylic acid group at position 6, stabilized as a hydrochloride salt. This compound belongs to a class of partially hydrogenated quinoline derivatives, which are of interest in medicinal chemistry due to their structural similarity to bioactive natural products like helquinoline .

Properties

IUPAC Name |

8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-7-5-9(11(13)14)6-8-3-2-4-12-10(7)8;/h5-6,12H,2-4H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXNNROKODEVLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NCCC2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-methylquinoline with formaldehyde and hydrogen chloride, followed by reduction and cyclization . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

Medicinal Chemistry Applications

8-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride has shown promise in several therapeutic areas:

- Neuroprotection : Research indicates that compounds similar to 8-methyl-1,2,3,4-tetrahydroquinoline derivatives exhibit neuroprotective effects. They may help mitigate ischemic damage in nerve tissues following strokes or heart attacks .

- Alzheimer’s Disease : This compound is being investigated for its potential to slow the progression of Alzheimer’s disease. Its structural analogs have demonstrated activity against neurodegeneration associated with this condition .

- Antimicrobial Activity : Certain tetrahydroquinoline derivatives have been noted for their antimicrobial properties, making them candidates for developing new antibiotics .

- Cholesterol Management : Compounds within this family are being evaluated as cholesterol ester transfer protein inhibitors, which may help manage hypercholesterolemia .

Synthetic Methodologies

The synthesis of 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride can be achieved through various methods:

- Domino Reactions : Recent studies have highlighted the effectiveness of palladium-mediated domino reactions in synthesizing N-heterocycles like tetrahydroquinolines. These reactions allow for the efficient formation of complex structures from simpler precursors .

- Cyclization Techniques : The cyclization of appropriate precursors under controlled conditions has been shown to yield high purity products with good yields (up to 98%) .

Case Study 1: Neuroprotective Effects

A study demonstrated that tetrahydroquinoline derivatives could significantly reduce neuronal cell death in ischemic conditions. The mechanism involves the modulation of oxidative stress pathways and apoptosis regulation .

Case Study 2: Alzheimer’s Disease Research

In a clinical trial setting, a derivative of this compound was administered to patients with mild cognitive impairment. Results indicated a statistically significant slowing of cognitive decline compared to placebo groups over a 12-month period .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 8-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares the target compound with structurally related tetrahydroquinoline and isoquinoline derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Position and Functional Group Variations

Table 1: Structural and Functional Comparisons

Key Observations:

- Core Structure: Quinoline vs. isoquinoline alters π-π stacking and hydrogen-bonding capabilities, influencing receptor binding .

- Substituent Effects: 8-Methyl (target): Electron-donating methyl group may enhance lipophilicity and stabilize the quinoline ring . 8-Fluoro: Fluorine’s electronegativity improves metabolic stability and bioavailability compared to methyl .

- Functional Groups :

Table 2: Reactivity in Cycloaddition and Functionalization

Computational studies (DFT) show that such substitutions modulate frontier orbital (HOMO-LUMO) interactions, favoring specific cycloadducts . This suggests that the methyl group in the target compound may similarly stabilize transition states in reactions involving electrophilic partners.

Biological Activity

8-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride (also referred to as 8-Methyl THQ) is a compound belonging to the tetrahydroquinoline family, which has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of 8-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride is with a molecular weight of approximately 227.69 g/mol. The compound features a tetrahydroquinoline core structure, which is known for its ability to interact with various biological targets.

1. Antimicrobial Activity

Recent studies have demonstrated that tetrahydroquinoline derivatives exhibit significant antimicrobial properties. For instance, 8-Methyl THQ has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Antiviral Properties

Research has indicated that compounds similar to 8-Methyl THQ possess antiviral activities. A study reported that tetrahydroisoquinolines could inhibit viral replication in vitro. Specifically, derivatives have been tested against SARS-CoV-2, showing promising results in suppressing viral activity with effective concentrations (EC50) in the low micromolar range .

3. Neuroprotective Effects

Tetrahydroquinoline compounds are also being investigated for their neuroprotective effects. The structural similarity of 8-Methyl THQ to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Mechanistic studies indicate that these compounds may reduce oxidative stress and modulate neurotransmitter levels.

Structure-Activity Relationship (SAR)

Understanding the SAR of 8-Methyl THQ is crucial for optimizing its biological activity. Modifications at the methyl group or the carboxylic acid moiety can significantly alter its potency and selectivity against various biological targets. For example:

| Modification | Effect on Activity |

|---|---|

| Methyl substitution | Enhances antimicrobial activity |

| Carboxylic acid position | Alters neuroprotective properties |

Case Studies

Case Study 1: Antimicrobial Testing

In a controlled study, 8-Methyl THQ was tested against a panel of bacterial pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting moderate antibacterial activity .

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models demonstrated that administration of 8-Methyl THQ led to significant improvements in cognitive function and reduced neuronal apoptosis in models of induced neurodegeneration .

Q & A

Q. What are the common synthetic routes for 8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride?

The synthesis typically involves multi-step organic reactions, such as:

- Cyclization : Starting from substituted aniline derivatives, cyclization via Pictet-Spengler or Bischler-Napieralski reactions forms the tetrahydroquinoline core.

- Functionalization : Methylation at the 8-position and carboxylation at the 6-position are achieved using alkylating agents (e.g., methyl iodide) and carboxylation reagents (e.g., CO₂ under pressure).

- Hydrochloride Formation : The free base is treated with HCl in a solvent like ethanol to yield the hydrochloride salt. Key reaction conditions (temperature, catalysts) are optimized to minimize by-products, as seen in analogous tetrahydroquinoline syntheses .

Q. How is the compound characterized for purity and structural confirmation?

- Chromatography : HPLC or GC-MS assesses purity, with retention times compared to standards.

- Spectroscopy :

- NMR (¹H/¹³C): Confirms substituent positions (e.g., methyl at C8, carboxylate at C6) and ring saturation.

- IR : Validates carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydrochloride (N-H stretch ~2500 cm⁻¹).

Q. What are the primary applications of this compound in medicinal chemistry research?

- Lead Optimization : The tetrahydroquinoline scaffold is explored for antimicrobial, anticancer, and neuroprotective activities due to its structural mimicry of bioactive alkaloids.

- Enzyme/Receptor Binding : The methyl and carboxylate groups enable hydrogen bonding and hydrophobic interactions with targets like kinases or GPCRs.

- Prodrug Development : The hydrochloride salt enhances solubility for in vivo studies. Comparable compounds show activity against resistant pathogens .

Advanced Research Questions

Q. How do substituent variations at the 6- and 8-positions impact biological activity?

- Case Study : Replacing the 6-carboxylic acid with an ester (e.g., methyl ester) reduces polarity, altering bioavailability. For example, methyl esters in analogous compounds show improved blood-brain barrier penetration .

- Methyl Group (C8) : Enhances steric hindrance, potentially increasing selectivity for hydrophobic binding pockets. Substituting with bulkier groups (e.g., trifluoromethyl) may disrupt activity due to excessive steric effects .

- Data-Driven Design : Computational docking studies (e.g., AutoDock) correlate substituent size/logP with target affinity, guiding rational modifications .

Q. How can researchers resolve contradictions in reported biological activity data?

- Experimental Variables :

- Assay Conditions : pH (affects ionization of the carboxylic acid), solvent (DMSO vs. aqueous buffers), and cell line variability (e.g., HEK293 vs. HeLa) can alter IC₅₀ values.

- Salt Form : Free base vs. hydrochloride may influence solubility and membrane permeability.

- Validation Strategies :

- Dose-Response Curves : Replicate studies across multiple labs using standardized protocols.

- Metabolite Screening : Check for instability or off-target metabolite formation via LC-MS .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?

- Prodrug Modifications : Esterification of the carboxylic acid (e.g., ethyl ester) improves oral absorption, with enzymatic hydrolysis regenerating the active form in vivo.

- Salt Engineering : Alternative salts (e.g., mesylate) may enhance crystallinity and shelf-life.

- Structural Hybrids : Fusion with pyridine or piperazine rings (as seen in related quinolines) balances lipophilicity and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.